molecular formula C21H33N3O2 B12641962 Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate

Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate

Cat. No.: B12641962
M. Wt: 359.5 g/mol
InChI Key: DLJHVNOXISRFIS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for modifying the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
  • Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies and studying specific biological pathways .

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 4-[(5-methyl-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H33N3O2/c1-17-7-8-19(23-9-5-6-10-23)18(15-17)16-22-11-13-24(14-12-22)20(25)26-21(2,3)4/h7-8,15H,5-6,9-14,16H2,1-4H3

InChI Key

DLJHVNOXISRFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)CN3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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